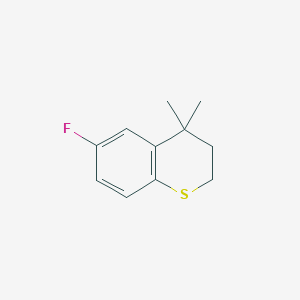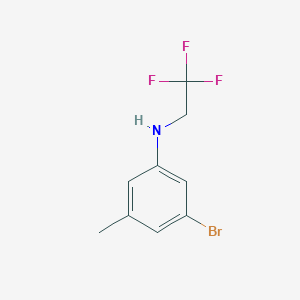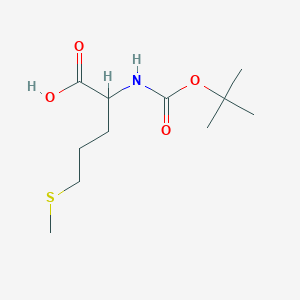
1-Phenylbutane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylbutane-2-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a butane chain with a phenyl group at the first carbon. This compound is a member of the thiol family, known for their distinctive sulfur-containing functional group. Thiols are often recognized for their strong and unpleasant odors, which are reminiscent of rotten eggs or skunk spray.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylbutane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1-phenylbutane-2-bromide with sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium. The reaction proceeds via an S_N2 mechanism, where the hydrosulfide ion acts as a nucleophile, displacing the bromide ion from the carbon chain .
Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as a nucleophile. The reaction between 1-phenylbutane-2-bromide and thiourea forms an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylbutane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Bromine (Br_2), iodine (I_2), hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4).
Reducing Agents: Zinc (Zn), hydrochloric acid (HCl).
Nucleophiles: Sodium hydrosulfide (NaSH), thiourea.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed from further oxidation of thiols.
Thioethers: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Phenylbutane-2-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Phenylbutane-2-thiol involves its thiol group, which can undergo oxidation-reduction reactions. The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and protecting cells from oxidative damage . Additionally, thiols can act as nucleophiles in substitution reactions, allowing them to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Methanethiol (CH_3SH): A simple thiol with a strong odor, used as an odorant in natural gas.
Ethanethiol (C_2H_5SH): Another simple thiol, commonly used as an odorant and in organic synthesis.
1-Butanethiol (C_4H_9SH): Similar to 1-Phenylbutane-2-thiol but lacks the phenyl group.
Uniqueness: this compound is unique due to the presence of the phenyl group, which can influence its reactivity and physical properties. The phenyl group can provide additional stability and can participate in π-π interactions, making it distinct from simpler thiols .
Propiedades
Fórmula molecular |
C10H14S |
|---|---|
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
1-phenylbutane-2-thiol |
InChI |
InChI=1S/C10H14S/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
Clave InChI |
WDZXMWCVLSAJDH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC=CC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)

